Bienvenue dans la boutique en ligne BenchChem!

methyl 1-benzyl-1H-indazole-3-carboxylate

indazole regioselective alkylation N1-benzylindazole synthesis bindarit intermediate preparation

Methyl 1-benzyl-1H-indazole-3-carboxylate (CAS 173600-03-8) is a synthetic N1-benzyl-substituted indazole-3-carboxylic acid methyl ester with molecular formula C₁₆H₁₄N₂O₂ and molecular weight 266.29 g/mol. The compound belongs to the 1-benzyl-1H-indazole-3-carboxylate class, a scaffold historically investigated for antispermatogenic activity through 1-halobenzyl-indazole-3-carboxylic acid derivatives.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 173600-03-8
Cat. No. B2844790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-benzyl-1H-indazole-3-carboxylate
CAS173600-03-8
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCOC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyMDYQTFQMUAVGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Benzyl-1H-Indazole-3-Carboxylate (CAS 173600-03-8): Definitive Identity and Procurement-Ready Characterization


Methyl 1-benzyl-1H-indazole-3-carboxylate (CAS 173600-03-8) is a synthetic N1-benzyl-substituted indazole-3-carboxylic acid methyl ester with molecular formula C₁₆H₁₄N₂O₂ and molecular weight 266.29 g/mol . The compound belongs to the 1-benzyl-1H-indazole-3-carboxylate class, a scaffold historically investigated for antispermatogenic activity through 1-halobenzyl-indazole-3-carboxylic acid derivatives [1]. In contemporary research, it serves as the key penultimate intermediate in the synthesis of bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid), a selective inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2) production and the first identified potent, selective inhibitor of human monocarboxylate transporter 4 (hMCT4; Ki = 30.2 µM) [2]. The compound is commercially available at 98+% purity with full analytical characterization (¹H NMR, ¹³C NMR, HR-MS, elemental analysis) .

Why Generic Substitution of Methyl 1-Benzyl-1H-Indazole-3-Carboxylate (CAS 173600-03-8) with In-Class Analogs Compromises Synthetic Fidelity and Biological Relevance


Indazole N1-alkylation under standard basic conditions (K₂CO₃/DMF) inherently produces approximately equimolar mixtures of N1 and N2 regioisomers [1]. The N1-versus-N2 substitution pattern is not a trivial structural nuance; it dictates kinase hinge-binding geometry, pharmacological target engagement, and metabolic fate — as exemplified by the N1-substituted danicopan (complement factor D inhibitor) versus the N2-substituted pazopanib (VEGFR/PDGFR inhibitor) [2]. For investigators pursuing the bindarit pharmacophore, the N1-benzyl regioisomer is obligatory because the downstream reduction of the 3-methyl ester to the primary alcohol and subsequent etherification to the isobutyrate side chain requires the precise N1 geometry present in methyl 1-benzyl-1H-indazole-3-carboxylate [3]. Substituting the 4-chlorobenzyl analog (CAS 50264-80-7, used for lonidamine synthesis) or the non-benzylated methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) diverts the synthetic pathway toward different pharmacological endpoints — lonidamine-type hexokinase inhibitors versus MCP-1/MCT4 inhibitors — with fundamentally different biological selectivity profiles [4].

Quantitative Differentiation Evidence: Methyl 1-Benzyl-1H-Indazole-3-Carboxylate (CAS 173600-03-8) Versus Closest Analogs


N1-Benzylation Yield Advantage: 84% Isolated Yield via NaH/THF Protocol Versus ~50% N1 Selectivity Under Standard K₂CO₃/DMF Conditions

The benzylation of methyl 1H-indazole-3-carboxylate using NaH (1.1 equiv) and benzyl bromide (1.1 equiv) in anhydrous THF at 0 °C to 25 °C over 8 h, followed by flash chromatographic purification (cyclohexane/ethyl acetate 70:30) and recrystallization, delivers methyl 1-benzyl-1H-indazole-3-carboxylate as a yellow solid in 84% isolated yield (1.89 g from 1.5 g starting ester), with melting point 72–73 °C [1]. In contrast, the general N-benzylation of indazoles under standard K₂CO₃/DMF conditions yields an approximately 50:50 mixture of N1 and N2 regioisomers, as demonstrated by Doğanç and Göker (2025) using 2D NOESY and ¹H-¹³C/¹⁵N HMBC NMR for regioisomeric assignment [2]. The NaH/THF protocol thus provides an estimated N1 selectivity advantage of at least 1.7-fold (84% isolated yield of single N1 isomer versus a theoretical maximum of ~50% N1 in the unoptimized case), representing a substantial improvement in synthetic efficiency for multistep campaigns.

indazole regioselective alkylation N1-benzylindazole synthesis bindarit intermediate preparation

Physicochemical Handling Profile: Lower Melting Point (72–73 °C) and Balanced LogP (3.33) Versus High-Melting 4-Chlorobenzyl Analog (mp 161 °C)

Methyl 1-benzyl-1H-indazole-3-carboxylate exhibits a melting point of 72–73 °C (recrystallized from cyclohexane/ethyl acetate) [1] and a calculated LogP of 3.33 (XLogP3: 3.4) . The direct 4-chloro analog, methyl 1-(4-chlorobenzyl)-1H-indazole-3-carboxylate (CAS 50264-80-7), displays a melting point of 161 °C (recrystallized from methanol) — an 88–89 °C elevation — and a higher molecular weight (300.74 vs. 266.29 g/mol). The 89 °C lower melting point of the target compound permits recrystallization from low-boiling solvent mixtures (cyclohexane/ethyl acetate) rather than methanol, enabling gentler drying conditions and reducing the risk of thermal decomposition during bulk purification. The LogP of 3.33 places the compound in an optimal lipophilicity range for normal-phase flash chromatography (Rf ~0.3–0.5 in hexane/EtOAc 70:30), whereas the benzyl ester analog (CAS 174180-54-2, LogP 4.44) requires more polar solvent systems that can complicate product isolation .

indazole intermediate purification physicochemical property comparison synthetic accessibility

Ester Reactivity Orthogonality: Methyl Ester Positioned for Selective NaBH₄ Reduction to Primary Alcohol — Enabling the Bindarit Pathway Distinct from Lonidamine Hydrolysis Chemistry

The 3-methyl ester of the target compound is strategically positioned for chemoselective reduction by sodium borohydride to (1-benzyl-1H-indazol-3-yl)methanol (intermediate Ⅲ), the immediate precursor to bindarit [1]. This reduction proceeds without affecting the N1-benzyl group or the indazole aromatic system. In the alternative lonidamine pathway, the 3-methyl ester of methyl 1-(4-chlorobenzyl)-1H-indazole-3-carboxylate (CAS 50264-80-7) is instead hydrolyzed under basic aqueous conditions (NaOH or KOH) to yield 1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid (AF 1312/TS), a hexokinase-inactivating antispermatogenic agent with oral rat LD₅₀ of 1,140 mg/kg and intraperitoneal LD₅₀ of 58 mg/kg . The target compound's methyl ester thus provides orthogonal reactivity: reduction to the alcohol enables etherification with 2-bromo-2-methylpropanoic acid derivatives to install the isobutyrate side chain characteristic of bindarit's MCT4 pharmacophore (Ki = 30.2 µM for hMCT4, selective over hMCT1) [2]. The corresponding carboxylic acid analog (1-benzyl-1H-indazole-3-carboxylic acid, AF 1311/TS, CAS 41354-03-4) cannot undergo this direct reduction and would require re-esterification before the bindarit sequence, adding a synthetic step.

bindarit synthesis chemoselective ester reduction indazole-3-methanol intermediate

Regioisomeric Identity Confirmation: Verified N1-Benzyl Substitution by ¹H NMR (δ 5.72, Benzylic CH₂) and Elemental Analysis Versus N1/N2 Ambiguity in Competing Protocols

The target compound's N1-regioisomeric identity is unambiguously confirmed by ¹H NMR spectroscopy: the benzylic CH₂ protons resonate as a singlet at δ 5.72 ppm, and the methyl ester appears at δ 4.07 ppm (300 MHz, CDCl₃), with elemental analysis matching calculated values within 0.33% (C: found 72.12, calcd 72.17; H: found 5.15, calcd 5.30; N: found 10.85, calcd 10.52) [1]. This level of characterization exceeds the structural ambiguity inherent in indazole alkylation protocols that yield N1/N2 mixtures. The recent crystallographic characterization of the closely related methyl 1-(4-fluoro-benzyl)-1H-indazole-3-carboxylate (PMID: 38313071) confirms the N1-substitution geometry in the solid state through X-ray diffraction, establishing that the N1-benzyl indazole-3-carboxylate scaffold adopts a consistent conformational preference [2]. In contrast, N2-substituted indazole-3-carboxylates display distinct pharmacological behavior: the N2-substituted pazopanib is an FDA-approved VEGFR/PDGFR kinase inhibitor, whereas N1-substituted danicopan targets complement factor D — demonstrating that N1/N2 regioisomerism is a binary pharmacological switch, not a minor structural variation [3].

indazole regioisomer NMR assignment N1 vs N2 structural confirmation pharmacophore geometry validation

Commercial Purity Specification: 98+% (HPLC) with Full QC Documentation Versus 95% Typical for Less Characterized Analogs

Methyl 1-benzyl-1H-indazole-3-carboxylate is commercially supplied at 98+% purity (HPLC) with accompanying certificates of analysis that include ¹H NMR, ¹³C NMR, HR-MS, and elemental analysis . This purity specification is critical for its role as a penultimate intermediate in bindarit synthesis, where impurities carried through the final etherification step could necessitate additional chromatographic purification of the active pharmaceutical ingredient. In comparison, several analog suppliers list the compound at 95% purity , and the non-benzylated precursor methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) is commonly offered at 97% purity. The 98+% threshold ensures that the benzylation step product meets the purity requirements for direct use in the subsequent NaBH₄ reduction without intermediate purification, as demonstrated in the Fine Chemicals (2022) bindarit synthesis wherein intermediate Ⅱ was carried forward without additional chromatography [1].

indazole building block purity pharmaceutical intermediate quality research chemical procurement specification

Optimal Procurement and Application Scenarios for Methyl 1-Benzyl-1H-Indazole-3-Carboxylate (CAS 173600-03-8): Evidence-Anchored Recommendations


Multistep Synthesis of Bindarit and MCT4-Selective Inhibitor Analogs

This compound is the unambiguous starting point for synthesizing bindarit and its structural analogs targeting human monocarboxylate transporter 4 (hMCT4). The validated three-step sequence — (i) N1-benzylation of methyl 1H-indazole-3-carboxylate to yield the target compound at 84% [1], (ii) NaBH₄ reduction to (1-benzyl-1H-indazol-3-yl)methanol, and (iii) etherification with 2-halo-2-methylpropanoic acid derivatives — has been demonstrated at preparative scale [2]. The resulting bindarit exhibits hMCT4 Ki = 30.2 µM with selectivity over hMCT1 [3]. Researchers developing next-generation MCT4 inhibitors for oncology applications (where hMCT4 mediates lactate efflux in the hypoxic tumor microenvironment) should procure this specific N1-benzyl methyl ester intermediate rather than the 4-chlorobenzyl analog, which diverts synthesis toward lonidamine-type hexokinase inhibitors.

Structure-Activity Relationship (SAR) Studies on N1-Benzyl-Indazole-3-Carboxylate Pharmacophores

For medicinal chemistry programs exploring the antispermatogenic and anti-inflammatory SAR of 1-benzyl-1H-indazole-3-carboxylic acid derivatives — a class first systematically characterized by Corsi et al. (J Med Chem, 1976) [1] — the methyl ester serves as a versatile intermediate that can be divergently converted to carboxylic acids (hydrolysis), primary alcohols (reduction), amides (aminolysis), or hydrazides. The confirmed N1-regioisomeric identity eliminates the confounding variable of N1/N2 mixtures that plagued earlier SAR studies. Critically, the 4-fluorobenzyl analog has been crystallographically characterized (PMID: 38313071), providing a structural template for computational docking of the target compound into protein targets [2].

Reference Standard for Indazole Regioisomer Differentiation by NMR

The target compound's well-resolved ¹H NMR spectrum (benzylic CH₂ at δ 5.72, OCH₃ at δ 4.07 in CDCl₃) [1] provides a diagnostic fingerprint for distinguishing N1-benzyl from N2-benzyl indazole-3-carboxylate regioisomers. Given that N-benzylation of indazoles under common basic conditions (K₂CO₃/DMF) yields approximately 50:50 N1:N2 mixtures requiring advanced 2D NMR techniques (NOESY, ¹H-¹⁵N HMBC) for assignment [2], this pure N1 standard enables rapid identity confirmation of newly synthesized analogs by simple ¹H NMR comparison, accelerating SAR library characterization.

Process Chemistry Development for Scalable Indazole N1-Functionalization

The NaH/THF benzylation protocol delivering 84% isolated yield of the target compound [1] represents a scalable alternative to the low-selectivity K₂CO₃/DMF conditions prevalent in the literature. Process chemists developing kilogram-scale syntheses of N1-substituted indazole-3-carboxylates can use this compound as a benchmark for optimizing base (NaH vs. Cs₂CO₃), solvent (THF vs. DMF), and electrophile stoichiometry. The moderate melting point (72–73 °C) and balanced LogP (3.33) facilitate crystallization-based purification rather than chromatographic separation, a critical consideration for industrial-scale manufacturing where column chromatography is cost-prohibitive.

Quote Request

Request a Quote for methyl 1-benzyl-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.